molecular formula C15H21N3O4S B2604025 N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-propyloxalamide CAS No. 899976-49-9

N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-propyloxalamide

Cat. No.: B2604025
CAS No.: 899976-49-9
M. Wt: 339.41
InChI Key: RZWSPTSEFUGXOO-UHFFFAOYSA-N
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Description

N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-propyloxalamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a thiazinane ring with a dioxido group, which is linked to a phenyl group and further connected to an oxalamide moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Scientific Research Applications

N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-propyloxalamide has found applications in various fields of scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-propyloxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazinane Ring: The thiazinane ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Dioxido Group: The dioxido group is introduced via oxidation reactions using suitable oxidizing agents.

    Coupling with Phenyl Group: The thiazinane derivative is then coupled with a phenyl group through nucleophilic substitution or other coupling reactions.

    Formation of Oxalamide Moiety: The final step involves the formation of the oxalamide moiety by reacting the intermediate with oxalyl chloride and a suitable amine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-propyloxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be employed to modify the oxidation state of the dioxido group.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Mechanism of Action

The mechanism of action of N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-propyloxalamide involves its interaction with specific molecular targets and pathways. The dioxido group and oxalamide moiety play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide
  • N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide
  • N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-ethoxy-1-naphthamide

Uniqueness

N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-propyloxalamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-propyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-2-9-16-14(19)15(20)17-12-5-7-13(8-6-12)18-10-3-4-11-23(18,21)22/h5-8H,2-4,9-11H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWSPTSEFUGXOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NC1=CC=C(C=C1)N2CCCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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